molecular formula C23H28N2O5 B2588929 3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-38-7

3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2588929
CAS No.: 941873-38-7
M. Wt: 412.486
InChI Key: KTTCNXQWSYKXBR-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of metabolic and central nervous system disorders. This benzamide derivative features a 2-oxopiperidine (2-piperidinone) moiety, a structural feature present in compounds known to exhibit potent biological activity. Scientific literature indicates that molecules incorporating the 2-oxopiperidin-1-yl group attached to a phenyl ring have been investigated as melanin-concentrating hormone (MCH) receptor antagonists . The MCH system is a critical pathway regulating energy homeostasis, food intake, and body weight, making MCH receptor antagonists a prominent area of study for potential therapeutic applications in obesity and metabolic syndrome . The structure-activity relationship (SAR) of related compounds suggests that the specific substitution pattern on the benzamide and the adjacent phenyl ring can significantly influence binding affinity and functional activity at the target receptor. Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry or as a pharmacological tool compound for in vitro binding assays and functional cellular assays to further elucidate the mechanisms of MCH signaling and its role in physiological and pathophysiological states . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-4-29-20-11-9-16(14-21(20)30-5-2)23(27)24-17-10-12-19(28-3)18(15-17)25-13-7-6-8-22(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCNXQWSYKXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline to yield the benzamide core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and diethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substitution Patterns and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Formula Reported Applications Key Features
Target Compound 3,4-Diethoxy, 4-methoxy, 2-oxopiperidin C₂₃H₂₈N₂O₅ Not specified Oxopiperidin enhances rigidity; ethoxy groups may improve lipophilicity.
Mepronil 2-Methyl, 3-(isopropyloxy)phenyl C₁₇H₁₇NO₂ Fungicide Simpler substituents (methyl, isopropyloxy) favor agrochemical use.
EMAC2060 Thiazolyl hydrazinylidene, methoxyphenyl C₂₄H₂₀BrN₅O₂S HIV-1 RT inhibition Bromide and thiazole groups enhance antiviral activity; bulky substituents may affect binding.
Etobenzanid 4-(Ethoxymethoxy), 2,3-dichlorophenyl C₁₆H₁₅Cl₂NO₃ Pesticide Chlorine atoms increase electrophilicity; ethoxymethoxy improves solubility.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, hydroxy-dimethylethyl C₁₂H₁₇NO₂ Metal-catalyzed C–H functionalization N,O-bidentate directing group facilitates coordination to transition metals.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s diethoxy and oxopiperidin groups likely increase lipophilicity compared to polar analogs like EMAC2060 (which contains a bromide) or etobenzanid (chlorine substituents). This could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Binding Interactions : The oxopiperidin group may act as a hydrogen-bond acceptor, mimicking natural substrates in enzyme inhibition (e.g., protease or kinase targets) .

Biological Activity

3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, a compound with the CAS number 941873-38-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O5, with a molecular weight of 416.48 g/mol. The compound features a benzamide structure with diethoxy and methoxy substituents, contributing to its unique chemical properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H28N2O5
Molecular Weight416.48 g/mol
CAS Number941873-38-7

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The presence of the oxopiperidine moiety suggests potential interactions with enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The methoxy and diethoxy groups may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study comparing different derivatives demonstrated that compounds with the oxopiperidine structure inhibited cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by its ability to inhibit key inflammatory enzymes:

  • Inhibition of COX Enzymes : Analogous compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds in the 1,3,4-oxadiazole family, which may provide insights into the activity of this compound.

  • Alam et al. (2022) reported that certain oxadiazole derivatives demonstrated significant inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
  • Bajaj et al. (2022) synthesized novel oxadiazole derivatives and tested their cytotoxicity against MCF-7 and MDA-MB-231 cell lines using the MTT assay. Some derivatives showed comparable potency to established anticancer agents .

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